![molecular formula C24H21F3N4O B445791 2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445791.png)
2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.
Introduction of Substituents:
Final Cyclization and Amination: The final steps might involve cyclization to form the hexahydroquinoline ring and amination to introduce the amino group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridinyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, quinoline derivatives are often studied for their potential therapeutic properties. They can exhibit antimicrobial, antiviral, and anticancer activities. This specific compound might be investigated for similar applications.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them valuable in various industrial processes.
作用機序
The mechanism of action of 2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include proteins involved in cell signaling or metabolic processes.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that is also a quinoline derivative.
Cinchonine: Another quinoline derivative with medicinal properties.
Uniqueness
What sets 2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability.
特性
分子式 |
C24H21F3N4O |
|---|---|
分子量 |
438.4g/mol |
IUPAC名 |
2-amino-7,7-dimethyl-5-oxo-1-pyridin-3-yl-4-[4-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21F3N4O/c1-23(2)10-18-21(19(32)11-23)20(14-5-7-15(8-6-14)24(25,26)27)17(12-28)22(29)31(18)16-4-3-9-30-13-16/h3-9,13,20H,10-11,29H2,1-2H3 |
InChIキー |
ITGZPDPAGHNYOF-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-DICHLOROPHENYL)-2-{[2-(4-PROPYLPHENYL)-4-QUINOLYL]CARBONYL}-1-HYDRAZINECARBOXAMIDE](/img/structure/B445710.png)
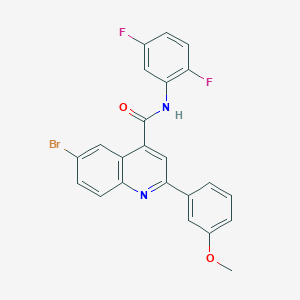
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B445713.png)
![2-AMINO-1-(2-CHLOROPHENYL)-4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445717.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B445719.png)
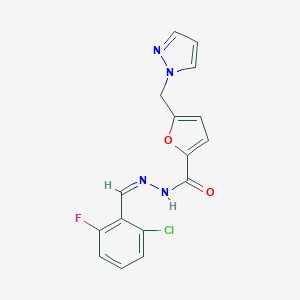
![N-[4-(N-{[2-(4-isopropoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B445722.png)
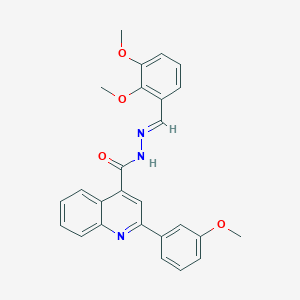
![Ethyl 2-[(2,5-dichlorobenzoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B445726.png)
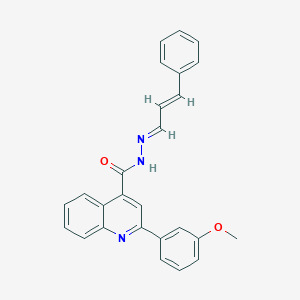
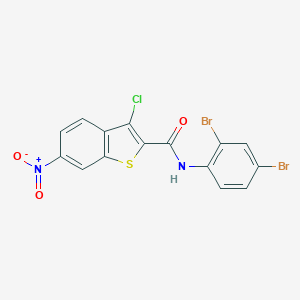

![2-AMINO-4-{3-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(2-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445732.png)
